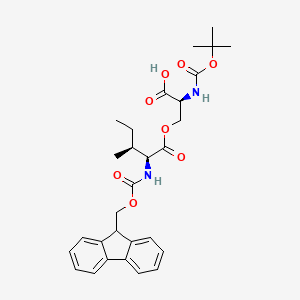
Boc-Ser(Ile-Fmoc)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-Ser(Ile-Fmoc)-OH is a novel synthetic amino acid derivative that has been developed to be used in a variety of laboratory experiments and applications. This compound is derived from serine, an essential amino acid, and is composed of a boc (tert-butoxycarbonyl) group and a Fmoc (9-fluorenylmethyloxycarbonyl) group. In addition, the compound contains a hydroxy group which provides a versatile platform for further derivatization. Boc-Ser(Ile-Fmoc)-OH has been studied extensively in recent years and has been found to have a number of applications in the scientific research field.
Aplicaciones Científicas De Investigación
Phosphate Protection in Peptide Synthesis The compound Boc-Ser(PO3Tc2)-OH and its derivatives, including those related to the Fmoc protection strategy, have been utilized in peptide synthesis for the effective protection of phosphate groups. This application facilitates the synthesis of phosphoserine peptides, which are crucial in the study and manufacture of peptides with phosphorylation sites, a common post-translational modification in proteins. The removal of protecting groups has been achieved efficiently, showing the compound's utility in complex peptide synthesis processes (Paquet, 2009).
Synthesis of Biologically Active Peptides In the realm of developing biologically active peptides, derivatives of Boc-Ser(Ile-Fmoc)-OH have been prepared and employed to synthesize neo-endorphins and dynorphins. These peptides have shown potential for increased resistance to degradation by trypsin-like enzymes, indicating the role of Boc-Ser(Ile-Fmoc)-OH derivatives in designing peptides for therapeutic purposes, particularly in enhancing peptide stability and activity (Izdebski et al., 2007).
Peptide Synthesis Improvement Research on improving peptide synthesis techniques includes the use of Boc-Ser(Ile-Fmoc)-OH for the protection of amino acids during the synthesis process. This approach has led to the development of methods that simplify and improve the synthesis of polypeptides, showcasing the importance of protective group strategies in overcoming challenges related to material costs, yield, and purification in peptide synthesis (Zhao Yi-nan & Melanie Key, 2013).
O-Acyl Isopeptide Method for Peptide Synthesis The O-acyl isopeptide method utilizes Boc-Ser(Ile-Fmoc)-OH derivatives for the efficient synthesis of peptides without epimerization. This method underscores the significance of Boc-Ser(Ile-Fmoc)-OH in creating important building blocks for peptide synthesis, demonstrating its role in enhancing synthetic strategies that contribute to the advancement of peptide chemistry (Yoshiya et al., 2007).
Manufacturing of Hydrophobic Peptides Boc-Ser(Ile-Fmoc)-OH has been applied in the synthesis of hydrophobic peptides, indicating its utility in addressing the challenges of large-scale production in the peptide industry. The compound was used in solid-phase synthesis, contributing to the successful manufacturing of peptides for applications such as cancer vaccinations. This application highlights the compound's role in facilitating the production of difficult-to-synthesize peptides (Shakoori & Gangakhedkar, 2014).
Propiedades
IUPAC Name |
(2S)-3-[(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36N2O8/c1-6-17(2)24(26(34)37-16-23(25(32)33)30-28(36)39-29(3,4)5)31-27(35)38-15-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,17,22-24H,6,15-16H2,1-5H3,(H,30,36)(H,31,35)(H,32,33)/t17-,23-,24-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCCALOWXHFURQQ-DPSWKAHMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)OCC(C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)OC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36N2O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Ser(Ile-Fmoc)-OH | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

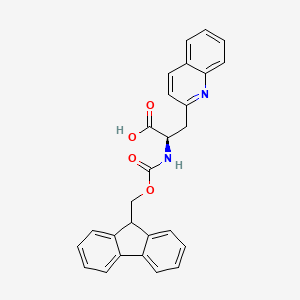
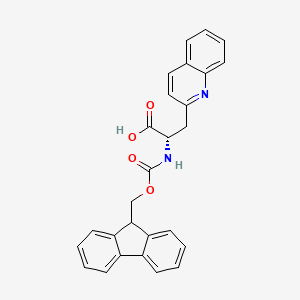
![(S)-4-[2-Carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-ethyl]-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B613549.png)

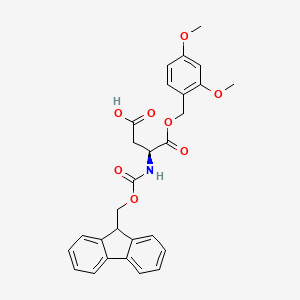


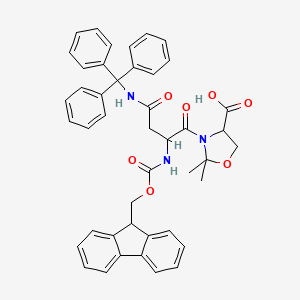
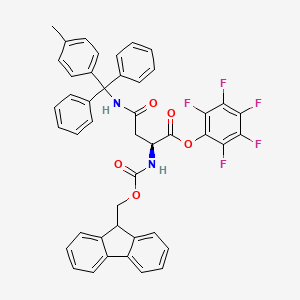

![(2,3,4,5,6-pentafluorophenyl) (2S)-5-[[amino-[(2,2,5,7,8-pentamethyl-4-oxo-3H-chromen-6-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate](/img/structure/B613561.png)


